molecular formula C18H23ClN2O3 B6040372 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3-chlorobenzoyl)carbamate

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3-chlorobenzoyl)carbamate

Cat. No.: B6040372
M. Wt: 350.8 g/mol
InChI Key: FDYRGULMKLGUON-UHFFFAOYSA-N
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Description

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3-chlorobenzoyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a quinolizidine core, which is a bicyclic structure, and a carbamate group attached to a chlorobenzoyl moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3-chlorobenzoyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolizidine Core: The quinolizidine core can be synthesized through a cyclization reaction involving an appropriate amine and a cyclic ketone under acidic or basic conditions.

    Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the quinolizidine intermediate with an isocyanate or a chloroformate in the presence of a base.

    Attachment of the Chlorobenzoyl Moiety: The final step involves the acylation of the carbamate intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3-chlorobenzoyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3-chlorobenzoyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3-chlorobenzoyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, potentially offering therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl acetate: A similar compound with an acetate group instead of a carbamate group.

    N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-phenyl-1H-pyrazole-5-carboxamide: A related compound with a pyrazole moiety.

Uniqueness

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3-chlorobenzoyl)carbamate is unique due to its specific combination of a quinolizidine core, a carbamate group, and a chlorobenzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3-chlorobenzoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c19-15-7-3-5-13(11-15)17(22)20-18(23)24-12-14-6-4-10-21-9-2-1-8-16(14)21/h3,5,7,11,14,16H,1-2,4,6,8-10,12H2,(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYRGULMKLGUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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